4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a triazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.
Formation of the Piperazine Moiety: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the triazole, chlorophenyl, and piperazine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound might be used to study the effects of triazole-containing molecules on biological systems. Its structure suggests potential interactions with various enzymes and receptors.
Medicine
Medicinally, 4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide could be investigated for its potential as a therapeutic agent. The triazole ring is a common motif in many drugs, suggesting possible applications in antifungal, antibacterial, or anticancer therapies.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites. The chlorophenyl group might enhance binding affinity through hydrophobic interactions, while the piperazine moiety could improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of piperazine.
4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]morpholine-1-carboxamide: Contains a morpholine ring instead of piperazine.
Uniqueness
The uniqueness of 4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring, in particular, may enhance its pharmacokinetic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C15H18ClN7O2 |
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Molecular Weight |
363.80 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C15H18ClN7O2/c16-11-2-1-3-12(8-11)22-4-6-23(7-5-22)15(25)17-9-13(24)20-14-18-10-19-21-14/h1-3,8,10H,4-7,9H2,(H,17,25)(H2,18,19,20,21,24) |
InChI Key |
LXZYEFCGQGJLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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